molecular formula C14H11F3N2S2 B2650704 N-(2-mercaptophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea CAS No. 281212-51-9

N-(2-mercaptophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea

Cat. No.: B2650704
CAS No.: 281212-51-9
M. Wt: 328.37
InChI Key: AYFXLOXAPCWPTL-UHFFFAOYSA-N
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Description

N-(2-Mercaptophenyl)-N'-[3-(Trifluoromethyl)phenyl]thiourea is a specialized thiourea derivative designed for advanced research applications. This compound integrates two pharmacologically significant moieties: a 2-mercaptophenyl group, known for its metal-chelating properties, and a 3-(trifluoromethyl)phenyl group, which often enhances metabolic stability and membrane permeability. Thiourea derivatives containing the 2-mercaptophenyl functional group have been demonstrated to act as effective corrosion inhibitors for mild steel in acidic media, functioning through an adsorption mechanism that follows the Langmuir adsorption isotherm . Fluorinated thiourea derivatives, similar to this compound, represent a promising class of bioactive molecules with documented potential in antimicrobial and anticancer research . Some closely related arylthiourea compounds have also shown activity as enzyme inhibitors, such as for nitric oxide synthase, suggesting utility in biochemical pathway studies . The presence of the trifluoromethyl group is a common strategy in medicinal chemistry to improve the physicochemical properties and biological activity of lead compounds . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own safety and specification analyses prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-sulfanylphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2S2/c15-14(16,17)9-4-3-5-10(8-9)18-13(21)19-11-6-1-2-7-12(11)20/h1-8,20H,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFXLOXAPCWPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC2=CC=CC(=C2)C(F)(F)F)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-mercaptophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 2-mercaptophenylamine with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-mercaptophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The thiourea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(2-mercaptophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea involves the reaction of thiourea with appropriate phenolic derivatives. The resulting compound can be characterized using various spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy. Structural studies have shown that the compound can form complexes with metal ions, particularly copper(II), which enhances its biological activity .

Antimicrobial Properties

Recent studies have demonstrated that copper complexes of thiourea derivatives exhibit strong antimicrobial activity. For instance, a copper complex formed with a related thiourea showed effectiveness against multiple strains of methicillin-resistant Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 2 µg/mL. This complex acted as a dual inhibitor of DNA gyrase and topoisomerase IV, indicating its potential as an antibiotic agent .

Antitumor Activity

The biological evaluation of this compound and its metal complexes has also revealed moderate antitumor activity against various cancer cell lines (e.g., SW480, SW620, and PC3). Notably, these compounds displayed low toxicity towards normal cells (HaCaT), suggesting a favorable therapeutic index for further development in cancer treatment .

Applications in Medicinal Chemistry

  • Drug Development : The dual inhibitory action on bacterial enzymes positions this compound as a candidate for developing new antibiotics.
  • Anticancer Agents : Its moderate antitumor activity opens avenues for exploring thiourea derivatives in cancer therapy.

Applications in Materials Science

Thioureas are known to act as ligands in coordination chemistry. The ability of this compound to form stable metal complexes can be exploited in:

  • Catalysis : The compound can serve as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
  • Sensor Development : Thiourea derivatives can be utilized in the development of sensors for detecting metal ions or environmental pollutants.

Case Study 1: Antimicrobial Activity

A study involving copper complexes derived from thioureas highlighted their superior antimicrobial properties compared to their parent compounds. The structural characteristics of these complexes were analyzed using X-ray absorption spectroscopy, revealing insights into their coordination modes and biological mechanisms .

Case Study 2: Antitumor Efficacy

Research on the antitumor effects of thiourea derivatives demonstrated that specific modifications to the thiourea structure could enhance cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells. This finding emphasizes the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of N-(2-mercaptophenyl)-N’-[3-(trifluoromethyl)phenyl]thiourea depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives are structurally diverse, with variations in substituents significantly influencing their physicochemical and biological properties. Below is a detailed comparison of the target compound with analogs:

Structural and Electronic Features

  • Planarity and Hydrogen Bonding :

    • The target compound’s mercaptophenyl group may enhance planarity and intramolecular N–H⋯S hydrogen bonds, similar to N-benzoyl derivatives .
    • Trifluoromethyl groups induce steric hindrance and electron-withdrawing effects, altering electronic density on the thiourea core .
  • Crystal Packing :

    • Derivatives like 1-(2-chlorobenzoyl)-3-(2-trifluoromethylphenyl)thiourea form centrosymmetric dimers via N–H⋯S interactions, a feature likely shared by the target compound .

Physicochemical Properties

Property Target Compound N-Benzoyl Derivative CAS 1736-70-5
Molecular Weight ~326.34 g/mol 324.32 g/mol 220.22 g/mol
Melting Point Expected >150°C (due to H-bonding) 156–157°C 103–106°C
Lipophilicity (LogP) High (CF₃ and –SH groups) Moderate (CF₃ and benzoyl) Moderate (CF₃ only)
Solubility Low in water; soluble in THF, DMSO Similar Low

Biological Activity

N-(2-mercaptophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea is an organic compound with significant potential in biological applications. This article explores its synthesis, biological activity, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a thiourea backbone with a mercaptophenyl group and a trifluoromethylphenyl group. The synthesis typically involves the reaction of 2-mercaptophenylamine with 3-(trifluoromethyl)phenyl isothiocyanate, generally carried out in organic solvents like dichloromethane or ethanol under reflux conditions. The product is purified through recrystallization or column chromatography.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme functions.
  • Lipophilicity : The trifluoromethyl group enhances the compound's ability to permeate cell membranes, facilitating its biological effects .

Antimicrobial Activity

Research indicates that derivatives of thioureas, including this compound, exhibit significant antimicrobial properties. For example, complexes derived from similar compounds have shown high potency against methicillin-resistant Staphylococcus aureus (MIC = 2 µg/mL) and mycobacterial strains resistant to standard treatments like isoniazid .

CompoundMIC (µg/mL)Target Organism
Cu(II) Complex2Methicillin-resistant Staphylococcus aureus
Cu(II) Complex4Staphylococcus epidermidis
Cu(II) Complex8Mycobacterium tuberculosis strains

Antitumor Activity

In vitro studies have demonstrated that certain complexes of thioureas exhibit weak to moderate antitumor activity against various cancer cell lines, such as SW480 (colon cancer), SW620 (metastatic colon cancer), and PC3 (prostate cancer). Notably, these compounds were non-toxic to normal human keratinocyte cells (HaCaT), indicating a selective cytotoxicity profile .

Cell LineIC50 (µM)Remarks
SW480VariesPrimary colon cancer
SW620VariesMetastatic colon cancer
PC3VariesMetastatic prostate cancer
HaCaTNon-toxicNormal human keratinocytes

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiourea complexes, showing that those with halogen substitutions exhibited enhanced efficacy against resistant bacterial strains compared to their alkylphenyl counterparts. This highlights the importance of structural modifications in enhancing biological activity .
  • Antitubercular Potential : Research indicated that specific complexes derived from thioureas demonstrated strong inhibitory effects on drug-resistant strains of Mycobacterium tuberculosis, outperforming traditional treatments like isoniazid by fourfold in some cases .
  • Cytotoxicity Assessment : The MTT assay was employed to assess the cytotoxicity of these compounds against human carcinoma cell lines. Results indicated varying degrees of growth inhibition, supporting their potential as therapeutic agents while maintaining low toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-mercaptophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic addition between an isothiocyanate and an amine. For example, 2-mercaptophenyl isothiocyanate can react with 3-(trifluoromethyl)aniline in tetrahydrofuran (THF) with triethylamine as a base. Reaction optimization includes controlling stoichiometry (1:1 molar ratio), temperature (room temperature to 60°C), and reaction time (1–3 hours). Post-synthesis purification via recrystallization (e.g., using chloroform/hexane) or column chromatography (petroleum ether/diethyl ether) ensures high purity .

Q. How is the structural characterization of this thiourea derivative performed, and what spectroscopic techniques are critical?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm the presence of aromatic protons (δ 6.8–8.2 ppm), thiourea NH signals (δ 9–11 ppm), and CF3_3 groups (δ 120–125 ppm in 19^19F NMR).
  • IR : Stretching vibrations for C=S (∼1250–1350 cm1^{-1}) and N-H (∼3200–3400 cm1^{-1}) validate the thiourea backbone.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing, hydrogen bonding (N–H⋯S/O), and disorder in substituents like CF3_3 groups .

Q. What are the common chemical reactions and stability considerations for this compound?

  • Methodology :

  • Oxidation : The mercapto (-SH) group oxidizes to disulfide bonds under mild conditions (H2_2O2_2, room temperature), requiring inert atmospheres (N2_2) for stability.
  • Coordination : The thiourea moiety binds transition metals (e.g., Cu2+^{2+}, Pt2+^{2+}) via sulfur and nitrogen donors, forming complexes characterized by UV-Vis and cyclic voltammetry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity (e.g., enzyme inhibition)?

  • Methodology :

  • Derivative synthesis : Introduce substituents (e.g., halogens, alkyl chains) to the phenyl or mercapto groups to modulate lipophilicity and electronic effects.
  • Assays : Use in vitro enzyme inhibition assays (e.g., acetylcholinesterase or urease inhibition) with IC50_{50} determination. Compare activity trends with computational docking (AutoDock Vina) to identify key binding interactions .

Q. What crystallographic challenges arise during refinement, and how are disordered atoms (e.g., CF3_3 groups) resolved?

  • Methodology : In X-ray refinement (SHELXL), disordered CF3_3 groups are modeled with split positions (occupancy ratios ∼0.5:0.5) and isotropic displacement parameters. Hydrogen bonding networks (N–H⋯S) stabilize the thione tautomer, validated via Hirshfeld surface analysis. Twinning or high R factors require iterative refinement and validation with checkCIF .

Q. How do solvent and pH affect the compound’s coordination behavior with metal ions?

  • Methodology :

  • pH titration : Monitor metal-thiourea complex formation via UV-Vis spectroscopy across pH 2–12. For example, Cu2+^{2+} complexes show ligand-to-metal charge transfer (LMCT) bands at ∼400 nm in DMSO.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility and stabilize charged intermediates, while protic solvents (MeOH) may protonate the thiourea sulfur .

Q. How can computational methods predict the compound’s reactivity or metabolic pathways?

  • Methodology :

  • DFT calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites.
  • ADMET prediction : Tools like SwissADME simulate metabolic stability, highlighting potential oxidation sites (e.g., sulfur atoms) .

Data Contradiction Resolution

Q. How can conflicting reports on biological activity (e.g., antibacterial vs. no activity) be reconciled?

  • Methodology :

  • Assay standardization : Re-test the compound under uniform conditions (e.g., MIC assays using E. coli ATCC 25922, 24-hour incubation).
  • Purity validation : Confirm sample purity via HPLC (>98%) to exclude impurities as false positives/negatives.
  • Structural analogs : Compare with derivatives (e.g., N-methyl variants) to isolate the role of the mercapto group .

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